Ethyl 5-Bromo-6-methylindole-3-carboxylate
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Overview
Description
Ethyl 5-Bromo-6-methylindole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C12H12BrNO2, is characterized by a bromine atom at the 5th position, a methyl group at the 6th position, and an ethyl ester group at the 3rd position of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-6-methylindole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-6-methylindole.
Formation of the Indole Ring: This can be achieved through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Esterification: The indole derivative is then esterified to introduce the ethyl ester group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Bromo-6-methylindole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Scientific Research Applications
Ethyl 5-Bromo-6-methylindole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-Bromo-6-methylindole-3-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-Bromo-5-hydroxy-1H-indole-3-carboxylate: Similar structure with a hydroxyl group at the 5th position.
Ethyl 5-Fluoro-6-methylindole-3-carboxylate: Fluorine atom instead of bromine at the 5th position.
Uniqueness
Ethyl 5-Bromo-6-methylindole-3-carboxylate is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12BrNO2 |
---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
ethyl 5-bromo-6-methyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)9-6-14-11-4-7(2)10(13)5-8(9)11/h4-6,14H,3H2,1-2H3 |
InChI Key |
ANZIQCYZUOLHKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=C(C(=C2)C)Br |
Origin of Product |
United States |
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